molecular formula C21H20F3N3O2 B2867281 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 318284-34-3

4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2867281
CAS No.: 318284-34-3
M. Wt: 403.405
InChI Key: SDVXOUOOBLTDTN-UHFFFAOYSA-N
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Description

This compound (CAS: 318284-34-3) is a carbamate derivative featuring a pyrazole core substituted with three methyl groups and a trifluoromethylphenyl moiety. Its molecular formula is C₂₁H₂₀F₃N₃O₂, with a molecular weight of 403.4 g/mol and a purity of ≥95% . The structure combines a 1,3,5-trimethylpyrazole group linked via a methylene bridge to a phenyl ring, which is further substituted with a carbamate group connected to a meta-trifluoromethylphenyl group. Notably, commercial availability of this compound is discontinued, suggesting challenges in synthesis, stability, or application-specific limitations .

Properties

IUPAC Name

[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2/c1-13-19(14(2)27(3)26-13)11-15-7-9-18(10-8-15)29-20(28)25-17-6-4-5-16(12-17)21(22,23)24/h4-10,12H,11H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVXOUOOBLTDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the formation of the carbamate linkage under controlled conditions, often using reagents such as isocyanates and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate (CAS: 318284-37-6), which differs only in the substituent position (para vs. meta) and the replacement of the trifluoromethyl group (-CF₃) with a trifluoromethoxy group (-OCF₃) . Key differences include:

Property Target Compound (CAS 318284-34-3) Analog (CAS 318284-37-6)
Molecular Weight 403.4 g/mol 419.40 g/mol
Substituent -CF₃ (meta position) -OCF₃ (para position)
Electron Effects Strong electron-withdrawing Moderate electron-withdrawing
Lipophilicity (LogP)* Higher (due to -CF₃) Slightly lower (due to -O-)

*Estimated based on substituent contributions.

The meta-trifluoromethyl group in the target compound enhances steric hindrance and electron withdrawal compared to the para-trifluoromethoxy group. This difference may influence binding affinity in biological targets or solubility in solvents.

Broader Pyrazole and Carbamate Derivatives

Evidence from patent literature (EP 2023) highlights carbamates with trifluoromethylphenyl groups as key motifs in agrochemicals and pharmaceuticals, such as N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide, which shares a pyrazole-carbamate backbone but incorporates additional halogen substituents for enhanced activity .

reports N-substituted pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) with similar heterocyclic frameworks. These compounds, characterized via X-ray crystallography using SHELX and visualized via ORTEP , highlight the structural rigidity imparted by pyrazole rings. However, the target compound’s carbamate linkage introduces conformational flexibility, which may alter packing efficiency in crystalline phases or interaction with biological targets .

Physicochemical and Functional Insights

  • Thermal Stability : While melting/boiling points for the target compound are unavailable, analogues with trifluoromethyl groups typically exhibit higher thermal stability due to strong C-F bonds.
  • Synthetic Accessibility : The discontinued status of the target compound contrasts with the commercial availability of its para-trifluoromethoxy analogue , suggesting synthetic challenges in introducing the meta-CF₃ group.
  • Biological Relevance : Trifluoromethyl groups are prevalent in FDA-approved drugs (e.g., fluoxetine) for their metabolic resistance and enhanced binding. The target compound’s structure aligns with this trend, though specific activity data remain undisclosed.

Biological Activity

The compound 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate is a synthetic derivative featuring a pyrazole moiety, known for its diverse biological activities. This article examines its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20F3N3O2C_{19}H_{20}F_3N_3O_2, with a molecular weight of approximately 391.38 g/mol. The structure includes a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing trifluoromethyl and pyrazole groups. Notably, derivatives similar to the target compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported as low as 0.78 µg/ml, indicating potent antibacterial activity .

The mechanisms through which these compounds exert their antimicrobial effects include:

  • Inhibition of Macromolecular Synthesis : Studies suggest that these compounds interfere with bacterial cell wall synthesis and protein synthesis, leading to bactericidal effects .
  • Biofilm Disruption : The compounds also exhibit moderate inhibition of biofilm formation and can disrupt established biofilms, which are often resistant to conventional antibiotics .
  • Resistance Profile : There is a low tendency for bacteria to develop resistance against these compounds, making them promising candidates for treating resistant infections .

Safety and Toxicology

In vivo studies using mouse models have demonstrated that doses up to 50 mg/kg do not result in significant toxicity, as assessed by various organ toxicity markers . This suggests a favorable safety profile for further development.

Case Studies

Several case studies have documented the effectiveness of related pyrazole derivatives in clinical settings:

  • A study on a series of pyrazole-based compounds showed that modifications in substituents significantly influenced their antibacterial potency and selectivity against specific bacterial strains .
  • Another investigation highlighted the role of the trifluoromethyl group in enhancing the efficacy of these compounds against resistant bacterial strains .

Comparative Analysis

A comparison with other similar compounds reveals unique aspects of this compound:

Compound NameStructureMIC (µg/ml)Activity
Compound AStructure A0.78Antibacterial
Compound BStructure B3.12Antibacterial
Target CompoundTarget StructureTBDTBD

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